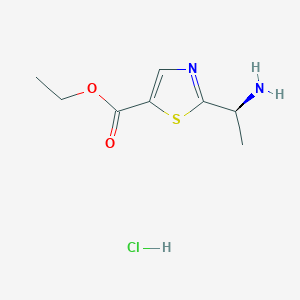
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine It is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a substitution reaction, where an appropriate amine is reacted with the thiazole ring.
Esterification: The carboxylate group is esterified using ethanol to form the ethyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反応の分析
Types of Reactions
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl (S)-2-(1-aminoethyl)thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 5-position.
Uniqueness
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
特性
分子式 |
C8H13ClN2O2S |
|---|---|
分子量 |
236.72 g/mol |
IUPAC名 |
ethyl 2-[(1S)-1-aminoethyl]-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H/t5-;/m0./s1 |
InChIキー |
NXEIZHIBRKBBSX-JEDNCBNOSA-N |
異性体SMILES |
CCOC(=O)C1=CN=C(S1)[C@H](C)N.Cl |
正規SMILES |
CCOC(=O)C1=CN=C(S1)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


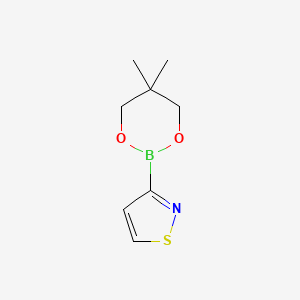

![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
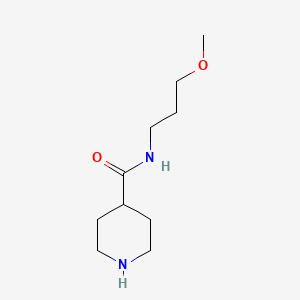
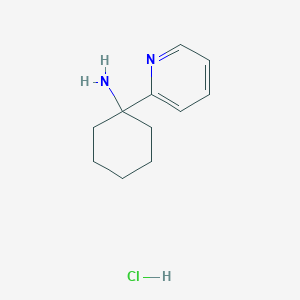
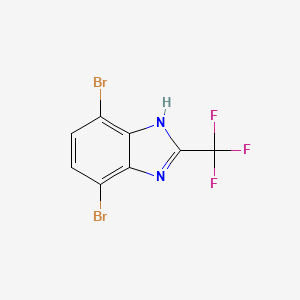
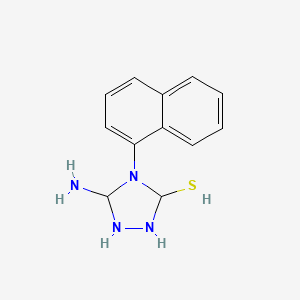

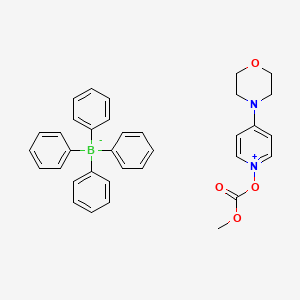
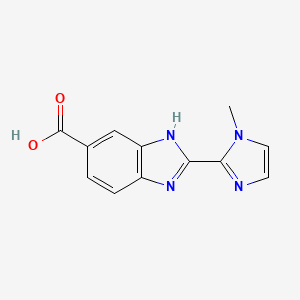

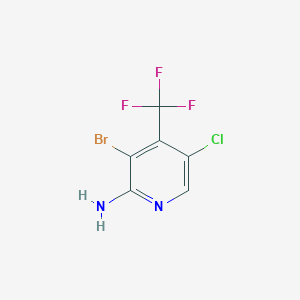
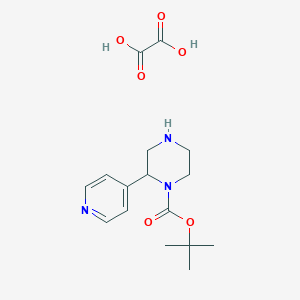
![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
